molecular formula C14H20N2O5S B14995942 2-(acetylamino)-N-(4-methoxyphenyl)-4-(methylsulfonyl)butanamide

2-(acetylamino)-N-(4-methoxyphenyl)-4-(methylsulfonyl)butanamide

Cat. No.: B14995942
M. Wt: 328.39 g/mol
InChI Key: AXBFHAZNEQXXPB-UHFFFAOYSA-N
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Description

2-ACETAMIDO-4-METHANESULFONYL-N-(4-METHOXYPHENYL)BUTANAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes an acetamido group, a methanesulfonyl group, and a methoxyphenyl group. These functional groups contribute to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 2-ACETAMIDO-4-METHANESULFONYL-N-(4-METHOXYPHENYL)BUTANAMIDE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:

    Formation of the acetamido group: This can be achieved through the reaction of an appropriate amine with acetic anhydride under controlled conditions.

    Introduction of the methanesulfonyl group: This step involves the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the methoxyphenyl group: This can be accomplished through a nucleophilic substitution reaction, where the intermediate compound reacts with 4-methoxyphenyl bromide in the presence of a suitable catalyst.

Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

2-ACETAMIDO-4-METHANESULFONYL-N-(4-METHOXYPHENYL)BUTANAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-ACETAMIDO-4-METHANESULFONYL-N-(4-METHOXYPHENYL)BUTANAMIDE has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or protein modification.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 2-ACETAMIDO-4-METHANESULFONYL-N-(4-METHOXYPHENYL)BUTANAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved in these interactions can vary depending on the specific application and target.

Comparison with Similar Compounds

2-ACETAMIDO-4-METHANESULFONYL-N-(4-METHOXYPHENYL)BUTANAMIDE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H20N2O5S

Molecular Weight

328.39 g/mol

IUPAC Name

2-acetamido-N-(4-methoxyphenyl)-4-methylsulfonylbutanamide

InChI

InChI=1S/C14H20N2O5S/c1-10(17)15-13(8-9-22(3,19)20)14(18)16-11-4-6-12(21-2)7-5-11/h4-7,13H,8-9H2,1-3H3,(H,15,17)(H,16,18)

InChI Key

AXBFHAZNEQXXPB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CCS(=O)(=O)C)C(=O)NC1=CC=C(C=C1)OC

Origin of Product

United States

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